molecular formula C18H17FN2O3S2 B2832384 4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034345-80-5

4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2832384
CAS No.: 2034345-80-5
M. Wt: 392.46
InChI Key: QAPJUPNNEBJBHE-UHFFFAOYSA-N
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Description

This 4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a specialized chemical compound designed for medicinal chemistry and antiviral drug discovery applications. Its unique structural framework, which incorporates a fluorinated aromatic core and a thiophene-pyridine hybrid substituent, is characteristic of molecules investigated for targeting specific biological pathways . The compound's design is related to a class of N-[(thiophen-3-yl)methyl]benzamides that have been identified as potent fusion inhibitors against Influenza A Virus (IAV) . Such inhibitors target the viral hemagglutinin (HA) protein, preventing the conformational change necessary for the viral envelope to fuse with the host cell's endosomal membrane, thereby blocking viral entry . The presence of the fluorine atom and the ethoxy group on the benzenesulfonamide core are features known to enhance metabolic stability and binding affinity, making this compound a promising candidate for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Research into related chemotypes supports its potential utility in developing inhibitors effective against group 1 IAV subtypes, such as H1N1 and H5N1 . This compound is supplied For Research Use Only and is intended to facilitate the exploration of novel antiviral strategies in a controlled laboratory setting.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3S2/c1-2-24-17-6-5-15(10-16(17)19)26(22,23)21-11-13-4-3-8-20-18(13)14-7-9-25-12-14/h3-10,12,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPJUPNNEBJBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, with the CAS number 2034449-48-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an ethoxy group, a fluorine atom, and a thiophene-pyridine moiety. Understanding its biological activity is crucial for assessing its therapeutic potential in various medical applications.

The molecular formula of this compound is C18H17FN2O3S2C_{18}H_{17}FN_{2}O_{3}S_{2}, with a molecular weight of 392.5 g/mol. The structural components suggest that it may interact with biological targets through multiple mechanisms.

Property Value
CAS Number2034449-48-2
Molecular FormulaC₁₈H₁₇FN₂O₃S₂
Molecular Weight392.5 g/mol

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

Case Studies and Research Findings

Recent investigations into related compounds have provided insights into their biological mechanisms:

  • Antibacterial Studies : A study highlighted the effectiveness of related sulfonamide derivatives against various bacterial strains, showing MIC values ranging from 15.625 to 125 μM for Staphylococcus and Enterococcus species . These findings suggest that this compound could possess comparable activity.
  • Molecular Modeling : Computational studies have been conducted to predict the interaction of similar sulfonamides with bacterial enzymes, revealing potential binding sites that could be targeted for drug development .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis in bacteria, leading to cell death.
  • Disruption of Biofilm Formation : Some studies suggest that sulfonamides can disrupt biofilm formation, which is critical in chronic infections . This could enhance their efficacy against biofilm-associated pathogens.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Variations

  • Aromatic Ring Substitutions: Target Compound: 4-ethoxy (electron-donating) and 3-fluoro (electron-withdrawing) groups on the benzene ring. Compound 17d (): 4-(trifluoromethyl)benzenesulfonamide with a benzyloxy-substituted pyridine. The trifluoromethyl group is strongly electron-withdrawing, which may enhance metabolic stability compared to the target’s ethoxy group . Compound 5 (): 2,4-difluoro substitution on the benzene ring, paired with a methoxyquinolinyl-pyridine system.
  • Compound in : Pyrazolo[3,4-d]pyrimidinyl core fused with a chromen-4-one system. This larger heterocyclic framework may confer distinct pharmacokinetic properties, such as prolonged half-life . Compound 8f (): Benzimidazole-sulfonamide with a trifluoroethoxy-pyridine group. The benzimidazole moiety could enhance DNA intercalation properties compared to the target’s pyridine-thiophene system .

Physicochemical Properties

While direct data for the target compound (e.g., melting point, solubility) are unavailable, comparisons can be inferred:

Property Target Compound Compound 17d () Compound in
Electron Effects Mixed (ethoxy + fluoro) Strongly electron-withdrawing Electron-deficient chromenone
Molecular Weight ~400–450 (estimated) ~450–500 589.1
Heterocycle Pyridine-thiophene Trimethylpyridine Pyrazolo-pyrimidine

Notes:

  • The chromenone system in ’s compound contributes to a higher molecular weight (589.1), which may reduce oral bioavailability .

Q & A

Basic: What are the key synthetic routes for 4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and what reaction conditions are critical for high yield?

Answer:
The synthesis involves multi-step organic reactions starting with thiophene and pyridine intermediates. Key steps include:

  • Coupling of heterocycles : Thiophene and pyridine rings are synthesized separately and coupled using organometallic catalysts (e.g., palladium-based catalysts) under inert atmospheres .
  • Sulfonamide introduction : The benzenesulfonamide group is introduced via sulfonyl chloride reactions, requiring controlled temperatures (0–5°C) and solvents like dichloromethane .
  • Critical conditions : Anhydrous solvents, nitrogen atmospheres, and stoichiometric control of reagents (e.g., trifluoromethoxybenzene derivatives) are essential to minimize side reactions and maximize yields (typically 60–75% in lab-scale syntheses) .

Advanced: How can researchers optimize the synthesis to address low yields in the final coupling step?

Answer:
Low yields in the final coupling step (e.g., Suzuki-Miyaura cross-coupling) can be mitigated by:

  • Catalyst optimization : Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance regioselectivity .
  • Continuous flow chemistry : Scaling reactions in flow reactors improves mixing and heat transfer, reducing side-product formation .
  • Automated purification : Employing flash chromatography or preparative HPLC post-synthesis ensures high purity (>95%), as contaminants often reduce yields .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the thiophene-pyridine core and sulfonamide substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₈FNO₃S₂) with precision (±0.001 Da) .
  • Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activities (e.g., IC₅₀ variations) across studies?

Answer:
Contradictions may arise from assay conditions or compound purity. To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (DMSO concentrations ≤0.1%) .
  • Purity validation : Employ HPLC (≥98% purity) and elemental analysis to rule out impurities affecting activity .
  • Dose-response curves : Generate full IC₅₀ curves (e.g., 0.1–100 µM) to confirm potency trends observed in similar sulfonamide derivatives .

Basic: What are the known biological targets or pathways associated with this compound?

Answer:
While direct data on this compound is limited, structurally related sulfonamides exhibit:

  • Anticancer activity : Inhibition of SIRT2 (IC₅₀ ~92 µM) via binding to the NAD⁺-binding pocket, impacting epigenetic regulation .
  • Anti-inflammatory effects : COX-1/COX-2 inhibition (IC₅₀ unspecified) through competitive interaction with arachidonic acid .
  • Neuroprotective potential : Modulation of neurodegenerative pathways (e.g., tau aggregation) in in vitro models .

Advanced: How to design experiments to elucidate the mechanism of action?

Answer:

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., Ac-Arg-Gly-Lys-AMC for proteases) to quantify kinetic parameters (Kₘ, Vₘₐₓ) .
  • Molecular docking : Perform in silico studies with AutoDock Vina to predict binding modes to targets like SIRT2 or COX-2 .
  • CRISPR-Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. SIRT2-knockout cell lines .

Basic: What are common derivatives of this compound, and how are they applied in research?

Answer:
Key derivatives include:

  • Trifluoromethoxy analogs : Enhanced metabolic stability for in vivo pharmacokinetic studies .
  • Thiophene-modified variants : Used to study π-π stacking interactions in enzyme binding pockets .
  • N-methylated sulfonamides : Improve blood-brain barrier penetration for neurotherapeutic applications .

Advanced: How to perform regioselective functionalization on the thiophene ring?

Answer:

  • Halogenation : Use N-bromosuccinimide (NBS) in DMF to brominate the 5-position of thiophene .
  • Cross-coupling : Employ Stille or Sonogashira reactions with Pd catalysts to introduce alkynyl or aryl groups .
  • Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct functionalization .

Basic: How to determine the compound’s stability under different storage conditions?

Answer:

  • Accelerated stability studies : Store aliquots at 4°C, -20°C, and room temperature for 1–6 months, monitoring degradation via HPLC .
  • Lyophilization : Assess stability in lyophilized vs. solution forms; sulfonamides often degrade faster in aqueous buffers due to hydrolysis .

Advanced: What computational methods can predict interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) simulations : Use GROMACS to model binding stability over 100-ns trajectories .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., hydrogen bonding with SIRT2 His187) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

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